2-Chloro-5-[(furo[2,3-d]pyrimidin-4-yl)amino]phenol
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Overview
Description
2-Chloro-5-[(furo[2,3-d]pyrimidin-4-yl)amino]phenol is a heterocyclic compound that features a furo[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(furo[2,3-d]pyrimidin-4-yl)amino]phenol typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions often include heating under reflux with sodium methoxide in butanol, which facilitates the transformation of the acetyl methyl group and the amide carbonyl moiety into the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(furo[2,3-d]pyrimidin-4-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine core.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-Chloro-5-[(furo[2,3-d]pyrimidin-4-yl)amino]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(furo[2,3-d]pyrimidin-4-yl)amino]phenol involves the inhibition of protein kinases, which are enzymes that transfer phosphate groups from ATP to specific amino acids in proteins . This inhibition disrupts signaling pathways that regulate cell growth, differentiation, and survival, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine derivative with anticancer properties.
Pyrido[2,3-d]pyrimidine: Known for its broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.
Quinazoline: A heterocyclic compound with significant anticancer activity.
Uniqueness
2-Chloro-5-[(furo[2,3-d]pyrimidin-4-yl)amino]phenol is unique due to its specific structural features and the presence of the furo[2,3-d]pyrimidine core, which contributes to its distinct biological activities and potential as a therapeutic agent .
Properties
CAS No. |
918340-57-5 |
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Molecular Formula |
C12H8ClN3O2 |
Molecular Weight |
261.66 g/mol |
IUPAC Name |
2-chloro-5-(furo[2,3-d]pyrimidin-4-ylamino)phenol |
InChI |
InChI=1S/C12H8ClN3O2/c13-9-2-1-7(5-10(9)17)16-11-8-3-4-18-12(8)15-6-14-11/h1-6,17H,(H,14,15,16) |
InChI Key |
RMKWASRCOKKCIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C3C=COC3=NC=N2)O)Cl |
Origin of Product |
United States |
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